molecular formula C42H34F16N4PRu B1384623 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate CAS No. 870987-63-6

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate

Cat. No. B1384623
M. Wt: 1030.8 g/mol
InChI Key: ZUCAVAHGAUORTF-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate is a useful research compound. Its molecular formula is C42H34F16N4PRu and its molecular weight is 1030.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reaction Media Studies : A study by Martins et al. (2012) explored the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, a reaction that involved tert-butylhydrazine hydrochloride and other reactants. They discovered that using different reaction media led to varying products and regioselectivity, highlighting the importance of reaction conditions in synthesis (Martins et al., 2012).

  • Ruthenium Polypyridine Complexes : Research by Schwalbe et al. (2009) investigated ruthenium polypyridine complexes, which are notable for their role in synthesizing photochemical molecular devices. This study provided insights into the synthesis and photophysical properties of these complexes, relevant for applications in molecular electronics and photovoltaics (Schwalbe et al., 2009).

  • Catalytic Activities of Ruthenium Complexes : Cheng et al. (2009) synthesized a series of ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes. These complexes showed potential as catalysts in hydrogen transfer reactions of ketones, highlighting their significance in catalytic chemistry (Cheng et al., 2009).

  • Heteroleptic Ruthenium Complexes : Schulze et al. (2009) reported the synthesis of heteroleptic ruthenium(II)-complexes containing both terpyridine and triazole-pyridine. These complexes showed photophysical and electrochemical properties useful in various applications, including luminescent materials and electrochemical sensors (Schulze et al., 2009).

  • Ruthenium-Pyridinedicarboxylate Complexes : Nishiyama et al. (1997) synthesized ruthenium-pyridine-2,6-dicarboxylate complexes with chiral ligands. They found these complexes to be catalytically active for epoxidation reactions, an important process in organic synthesis (Nishiyama & Motoyama, 1997).

  • Anion-Binding Studies of Ruthenium Complexes : Bhaumik et al. (2010) studied heteroleptic tridentate ruthenium(II) complexes, focusing on their anion-binding properties. These complexes were found to be sensors for various anions, indicating their potential use in analytical chemistry (Bhaumik et al., 2010).

  • Synthesis of Substituted (pyridinyl)benzoazole Palladium Complexes : Ojwach et al. (2007) described the synthesis of palladium complexes with substituted pyridinyl-benzoazole. These complexes demonstrated efficiency as catalysts in Heck coupling reactions, a critical process in the formation of carbon-carbon bonds in organic chemistry (Ojwach et al., 2007).

properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2C12H5F5N.F6P.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCAVAHGAUORTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ru+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34F16N4PRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1030.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate

CAS RN

870987-63-6
Record name 4,4'-Di-t-butyl-2,2'-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate
Reactant of Route 3
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate
Reactant of Route 4
Reactant of Route 4
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate
Reactant of Route 5
Reactant of Route 5
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate
Reactant of Route 6
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;ruthenium(3+);hexafluorophosphate

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